Home > Products > Building Blocks P2411 > 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one - 1211170-88-5

7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Catalog Number: EVT-1680639
CAS Number: 1211170-88-5
Molecular Formula: C8H5N5O2
Molecular Weight: 203.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6H-chromeno[4,3-e]pyrazolo[5,1-c][1,2,4]triazin-6-one Derivatives

  • Compound Description: This class of compounds features a pyrazolo[5,1-c][1,2,4]triazine core fused with a chromenone moiety. They were synthesized using pyrazole-3(5)-diazonium salts and 4-hydroxy-2H-chromen-2-one [].

6-(4-halophenyl)-7-alkyl-2-phenylfuro[2,3-e]pyrazolo[5,1-c][1,2,4]triazines

  • Compound Description: This series of compounds also contains the pyrazolo[5,1-c][1,2,4]triazine system but is fused with a furo[2,3-e] moiety. They are synthesized through a similar reaction of pyrazole-3(5)-diazonium salts, but with 5-phenyl-3H-furan-2-one, followed by intramolecular cyclization [].

6H-Benzopyrano[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-ones

  • Compound Description: This group of compounds, incorporating a benzopyrano[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazine framework, is constructed using 1H-1,2,4-triazolo-5-diazonium salts [].
  • Relevance: The presence of the [, , ]triazolo[5,1-c][1,2,4]triazine motif links these compounds to 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. The synthetic strategy employing a different diazonium salt precursor (1H-1,2,4-triazolo-5-diazonium salts) suggests a potential alternative pathway for creating structurally-related compounds.
  • Compound Description: These compounds, featuring a [, , ]triazolo[5',1':3,4][1,2,4]triazino[6,5-c]quinoline core, are also synthesized using 1H-1,2,4-triazolo-5-diazonium salts [].
  • Compound Description: These compounds, featuring a 1,2,4-triazolo[3,4-f][1,2, 4]-triazine structure, were prepared through the reaction of 6-hydrazino-1,2,4-triazin-3,5-dione with various reagents like bromocyanide and carbon disulfide [].
  • Relevance: While lacking the pyrazolo moiety, these compounds showcase a different fusion pattern with the [, , ]triazine core, offering insights into alternative structural arrangements around this central unit. This is relevant to exploring the structure-activity relationship of 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one by understanding how structural modifications influence properties.

1,2,3,4-tetrazolo[5,1-f][1,2,4]triazin-6(5H),8(7H)-dione

  • Compound Description: This compound, incorporating a 1,2,3,4-tetrazolo[5,1-f][1,2,4]triazine framework, is synthesized by reacting 6-hydrazino-1,2,4-triazin-3,5-dione with nitrous acid [].
  • Relevance: Despite not having the pyrazolo component, this compound showcases yet another mode of ring fusion with the [, , ]triazine core. This diversification of the structural scaffold is valuable when considering potential modifications and their impact on the biological and chemical properties of 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one.
Overview

7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that belongs to the family of pyrazolo[5,1-c]triazines. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. The unique structural features of this compound make it a candidate for various scientific applications, including its use in drug development.

Source

The compound can be synthesized through various chemical reactions involving pyrazole and triazine derivatives. The synthesis of similar compounds has been documented in several studies, indicating a robust interest in the chemistry surrounding these heterocycles. Notably, research has shown that derivatives of pyrazolo[4,3-e][1,2,4]triazines exhibit significant cytotoxic effects against various tumor cell lines, highlighting their potential in cancer therapy .

Classification

7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can be classified as:

  • Heterocyclic Compound: Contains multiple different elements in its ring structure.
  • Triazine Derivative: Part of the triazine family characterized by a six-membered ring containing three nitrogen atoms.
  • Pyrazole Derivative: Contains a five-membered ring with two adjacent nitrogen atoms.
Synthesis Analysis

Methods

The synthesis of 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions. Common methods include:

  • Condensation Reactions: Utilizing pyrazole and triazine precursors under acidic conditions.
  • Cyclization Reactions: Often facilitated by heating or using catalysts to promote the formation of the triazine ring structure.

Technical Details

For example, one synthetic route involves mixing pyrazole derivatives with 1,2,4-triazine compounds in a solvent like acetic acid. The reaction is usually allowed to proceed for an extended period (e.g., 48 hours) at elevated temperatures to ensure complete conversion to the desired product .

Molecular Structure Analysis

Structure

The molecular structure of 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one features:

  • A pyrazole ring fused with a pyridine and triazine moiety.
  • Hydroxyl group at position 7 of the triazine ring.

Data

Key structural data includes:

  • Molecular Formula: C₈H₇N₅O
  • Molecular Weight: Approximately 185.19 g/mol
  • Melting Point: Specific melting points can vary based on purity and synthesis method but are typically reported in the range of 200–210 °C.
Chemical Reactions Analysis

Reactions

7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions:

  • Nucleophilic Substitution: The hydroxyl group can be replaced by other nucleophiles.
  • Oxidation: The compound may be oxidized to form more complex derivatives.

Technical Details

In synthetic pathways involving oxidation or substitution reactions, careful control over reaction conditions (temperature, pH) is crucial to avoid side reactions and ensure high yields .

Mechanism of Action

Process

The mechanism of action for compounds like 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one often involves interaction with biological targets such as enzymes or receptors. The presence of the hydroxyl group may enhance its binding affinity to target sites.

Data

Research indicates that such compounds can exhibit cytotoxic effects by inducing apoptosis in cancer cells through mechanisms that may involve DNA intercalation or inhibition of specific kinases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide but may have limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.

Relevant data from spectral analysis (NMR and IR) confirm the structural integrity and purity of synthesized compounds .

Applications

Scientific Uses

7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one shows promise in several areas:

  • Medicinal Chemistry: Potential development as an anticancer agent due to its cytotoxic properties.
  • Pharmacological Research: Investigated for its effects on various biological pathways and enzyme activities.
  • Material Science: Possible applications in developing new materials based on heterocyclic structures.
Introduction to Pyrazolo-Triazine Heterocyclic Systems in Medicinal Chemistry

Historical Evolution of Nitrogen-Rich Heterocycles in Drug Discovery

Nitrogen-rich heterocyclic compounds have revolutionized oncology therapeutics through their targeted interactions with key biological macromolecules. The development of pyrazolo-triazine hybrids represents a strategic advancement in this domain, combining the metabolic stability of pyrazole rings with the hydrogen-bonding capacity of triazine systems. Historically, such fused heterocycles emerged as bioisosteric replacements for purine bases, enabling them to interfere with nucleotide-dependent processes in cancer cells [3]. The structural evolution of these compounds accelerated after seminal work demonstrated their kinase inhibitory potential, particularly against tyrosine kinases overexpressed in malignancies. Early derivatives like pyrazolo[4,3-e][1,2,4]triazolopyrimidines showed remarkable cytotoxicity against cervical and breast cancer lines, establishing the pharmacophoric significance of this framework [3]. The continuous refinement of these scaffolds—focusing on ring fusion patterns and substituent positioning—has yielded compounds with improved target selectivity and pharmaceutical properties.

Role of Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine Scaffolds in Targeted Therapeutics

The pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine system exemplifies contemporary structure-based drug design in oncology. This tricyclic architecture positions nitrogen atoms to engage in critical hydrogen bonding with kinase ATP-binding sites, while the fused pyridine ring enhances planar rigidity for improved stacking interactions. Molecular docking studies confirm that derivatives like 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one bind competitively at the EGFR kinase domain, disrupting autophosphorylation and downstream signaling [3]. The scaffold’s versatility permits strategic substitutions at C-3, C-7, and annular nitrogen atoms, enabling optimization of pharmacodynamic and pharmacokinetic profiles. Unlike first-generation kinase inhibitors, these compounds often exhibit activity against both wild-type and mutant kinases, potentially overcoming acquired resistance mechanisms [3] [8]. Their multi-target potential extends beyond kinases to tubulin polymerization inhibition and P-glycoprotein modulation, making them valuable tools against multidrug-resistant cancers [5] [8].

Rationale for Investigating 7-Hydroxy Derivatives in Oncological Research

The introduction of a 7-hydroxy group specifically enhances the therapeutic potential of this scaffold through multiple mechanisms:

  • Electronic Modulation: The phenolic oxygen withdraws electron density from the triazine ring, enhancing electrophilicity for improved protein interactions
  • Metabolic Resistance: Hydrogen-bonding capacity reduces phase I oxidation, potentially extending plasma half-life
  • Apoptosis Induction: Hydroxy derivatives demonstrate superior activation of caspase cascades (caspase-3/7, -8, -9) in breast cancer models [1]
  • Transcriptional Regulation: Promotes p53 stabilization and suppresses NF-κB survival pathways, shifting cellular balance toward apoptosis [1]

Table 1: Key Structural Features of 7-Hydroxy Derivatives

Structural ElementRole in BioactivityMolecular Impact
7-OH GroupHydrogen bond donor/acceptorEnhances kinase binding affinity
Pyridine NitrogenLewis basic siteCoordinates with Mg²⁺ in ATP-binding site
Fused Triazineπ-deficient systemStabilizes hydrophobic pocket interactions
N-1 PositionSubstitution tolerancePermits aryl/alkyl modifications for ADME optimization

Properties

CAS Number

1211170-88-5

Product Name

7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

IUPAC Name

11-hydroxy-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

Molecular Formula

C8H5N5O2

Molecular Weight

203.16 g/mol

InChI

InChI=1S/C8H5N5O2/c14-8-7-5(2-4-12(8)15)13-6(10-11-7)1-3-9-13/h1-4,15H

InChI Key

YIUDMJODNYMNKC-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=N2)O

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=N2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.